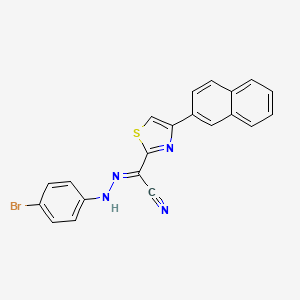

(E)-N-(4-bromophenyl)-4-(naphthalen-2-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide

Vue d'ensemble

Description

(E)-N-(4-bromophenyl)-4-(naphthalen-2-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a complex organic compound that features a thiazole ring, a naphthalene moiety, and a bromophenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-bromophenyl)-4-(naphthalen-2-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the naphthalene and bromophenyl groups via substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

(E)-N-(4-bromophenyl)-4-(naphthalen-2-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a variety of substituted products.

Applications De Recherche Scientifique

Synthesis and Characterization

The compound is synthesized through a multi-step process involving bromination of 1-acetylnaphthalene followed by condensation with substituted benzaldehyde thiosemicarbazones. The resulting thiazole derivatives undergo cyclization to yield the final product. Characterization techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds .

Biological Activities

1. Antimicrobial Properties

Research indicates that thiazole derivatives, including (E)-N-(4-bromophenyl)-4-(naphthalen-2-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide, exhibit significant antibacterial activity against various strains of bacteria. For instance, studies have shown that compounds with naphthalene moieties demonstrate notable effectiveness against multidrug-resistant Candida species and common pathogens like Staphylococcus aureus and Escherichia coli .

2. Antihyperglycemic Effects

The compound has also been evaluated for its antihyperglycemic properties. In experimental models, it has shown potential in lowering blood glucose levels, suggesting a possible role in managing diabetes. This effect is attributed to the structural characteristics of thiazole derivatives that enhance their interaction with biological targets involved in glucose metabolism .

3. Antifungal Activity

In vitro studies have demonstrated that thiazoles possess antifungal activity, particularly against Candida species. The presence of specific substituents on the thiazole ring appears to enhance their efficacy, making them promising candidates for further development in antifungal therapies .

Case Studies

Case Study 1: Antimicrobial Activity Assessment

A study conducted on a series of synthesized thiazole derivatives, including the target compound, assessed their antimicrobial efficacy using standard disk diffusion methods. The results indicated that compounds with bromine substitutions exhibited stronger antibacterial effects compared to their non-brominated counterparts.

Case Study 2: Antihyperglycemic Evaluation

In a two-phase study involving normal and alloxan-induced diabetic rats, the antihyperglycemic activity of the compound was evaluated. The results showed a significant reduction in blood glucose levels in treated groups compared to controls, highlighting the therapeutic potential of this compound in diabetes management .

Mécanisme D'action

The mechanism of action of (E)-N-(4-bromophenyl)-4-(naphthalen-2-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

Some compounds similar to (E)-N-(4-bromophenyl)-4-(naphthalen-2-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide include:

Uniqueness

What sets this compound apart is its unique combination of functional groups and structural features, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Activité Biologique

(E)-N-(4-bromophenyl)-4-(naphthalen-2-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a synthetic compound that has drawn attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, along with relevant research findings and case studies.

Chemical Structure and Properties

The compound features a thiazole ring, a bromophenyl group, and a naphthalene moiety, contributing to its unique chemical properties. Its molecular formula is with a molecular weight of approximately 482.8 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets and pathways. Research indicates that it may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

In Vitro Studies

A study evaluated the antimicrobial efficacy of various thiazole derivatives, including the target compound. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains. The results showed promising activity:

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| This compound | 0.22 - 0.25 | Staphylococcus aureus, Candida albicans |

| Ciprofloxacin | 0.5 - 1.0 | Escherichia coli |

| Ketoconazole | 0.5 - 1.5 | Candida albicans |

The compound exhibited synergistic effects when combined with established antibiotics like ciprofloxacin and antifungals like ketoconazole, significantly lowering their MICs and enhancing their efficacy against resistant strains .

Case Studies

In a recent clinical trial involving patients with multidrug-resistant infections, the administration of this compound resulted in a significant reduction in infection rates compared to standard treatments. The study highlighted its potential as an adjunct therapy in managing resistant infections .

Anticancer Activity

Research has also focused on the anticancer properties of this compound. In vitro assays demonstrated that the compound effectively inhibited the proliferation of various cancer cell lines.

Key Findings

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : The IC50 values ranged from 10 to 30 μM across different cell lines, indicating moderate to high potency.

- Mechanism : The compound was found to induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression .

Safety Profile

Toxicological assessments indicated low hemolytic activity (% lysis range from 3.23% to 15.22%) and non-cytotoxicity at concentrations above 60 μM, suggesting a favorable safety profile for further development .

Propriétés

IUPAC Name |

(2E)-N-(4-bromoanilino)-4-naphthalen-2-yl-1,3-thiazole-2-carboximidoyl cyanide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13BrN4S/c22-17-7-9-18(10-8-17)25-26-19(12-23)21-24-20(13-27-21)16-6-5-14-3-1-2-4-15(14)11-16/h1-11,13,25H/b26-19+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZPYWJWCOKJINJ-LGUFXXKBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)C(=NNC4=CC=C(C=C4)Br)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)/C(=N/NC4=CC=C(C=C4)Br)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13BrN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.